(S)-(+)-2-Pentanol

Catalog No.
S1898247
CAS No.
26184-62-3
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Pentanol

CAS Number

26184-62-3

Product Name

(S)-(+)-2-Pentanol

IUPAC Name

(2S)-pentan-2-ol

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

JYVLIDXNZAXMDK-YFKPBYRVSA-N

SMILES

CCCC(C)O

Canonical SMILES

CCCC(C)O

Isomeric SMILES

CCC[C@H](C)O

The exact mass of the compound (S)-(+)-2-Pentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2-Pentanol (CAS: 26184-62-3) is a highly pure, dextrorotatory chiral secondary alcohol utilized extensively as a stereospecific building block and specialized solvent in advanced organic synthesis. Characterized by a specific optical rotation of +12° to +14° (neat) and typically supplied at >98% enantiomeric excess (ee), this compound is critical for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). With a boiling point of 118–119 °C and a specific gravity of 0.81 g/mL, it offers predictable thermal and fluidic properties that seamlessly integrate into both bench-scale and industrial manufacturing workflows .

Substituting enantiopure (S)-(+)-2-Pentanol with racemic 2-pentanol or its (R)-(-)-enantiomer introduces severe process inefficiencies and off-target reactions. In pharmaceutical manufacturing, utilizing the racemate necessitates complex downstream chiral resolution—often via enzymatic kinetic resolution using lipases—which inherently caps the theoretical yield of the desired (S)-enantiomer at 50% and requires costly separation steps. Furthermore, the two enantiomers exhibit vastly different biological, enzymatic, and sensory properties; the (R)-isomer acts as a competitive substrate in biocatalysis and introduces undesirable olfactory off-notes in formulations. Consequently, direct procurement of the pure (S)-enantiomer is mandatory to optimize yield, ensure stereochemical fidelity, and maintain batch-to-batch consistency in sensitive applications [1].

Yield Optimization in Chiral API Synthesis

In the synthesis of anti-Alzheimer's drugs and other stereospecific APIs, the chirality of the precursor dictates the biological activity of the final molecule. Starting with racemic 2-pentanol requires a kinetic resolution step that fundamentally limits the theoretical yield of the desired (S)-enantiomer to 50%, with practical recovery yields often hovering around 43–45%. By procuring pre-resolved (S)-(+)-2-Pentanol at >99% ee, chemists bypass this bottleneck, effectively doubling the precursor mass efficiency and eliminating the need for complex downstream separation of (R)-acetates from the unreacted (S)-alcohol [1].

Evidence DimensionMaximum theoretical precursor yield in asymmetric synthesis
Target Compound Data100% utilization of the chiral pool (>99% ee starting material)
Comparator Or BaselineRacemic 2-pentanol (maximum 50% theoretical yield due to resolution limits)
Quantified Difference100% relative increase in usable chiral precursor mass
ConditionsAPI synthesis workflows requiring the (S)-stereocenter

Procuring the enantiopure (S)-isomer eliminates costly kinetic resolution steps and doubles the effective yield of the starting material in pharmaceutical manufacturing.

Enzyme-Catalyzed Acylation Reactivity and Orthogonality

(S)-(+)-2-Pentanol demonstrates profound chemical orthogonality in specific biocatalytic environments compared to its (R)-enantiomer. During transesterification or acylation reactions catalyzed by Candida antarctica lipase B (CALB), the (R)-isomer acts as the primary substrate and is rapidly converted to an ester. In stark contrast, the (S)-isomer remains virtually unreacted, acting as an inert component under these conditions. This extreme difference in enzymatic recognition allows (S)-(+)-2-Pentanol to be utilized as a stable chiral solvent or non-participating chiral auxiliary in complex enzymatic cascades where the (R)-isomer would cause unwanted side reactions [1].

Evidence DimensionEnzymatic acylation conversion rate (CALB catalysis)
Target Compound DataNear 0% conversion (remains unreacted at >99% ee)
Comparator Or Baseline(R)-(-)-2-Pentanol (>99% conversion to ester)
Quantified DifferenceComplete stereoselective divergence in reactivity
ConditionsLipase B catalyzed acylation using vinyl acetate or succinic anhydride

Ensures that the (S)-isomer can be used safely in lipase-mediated biochemical assays or multi-step syntheses without undergoing parasitic acylation.

Sensory and Olfactory Threshold Differentiation

In formulation contexts such as flavor, fragrance, and beverage standards, the stereochemistry of 2-pentanol drastically alters its sensory profile and detection limits. Analytical sensory evaluations demonstrate that (S)-(+)-2-Pentanol possesses a distinct minty and pungent profile with an exceptionally low olfactory threshold of 3.03 mg/L in pure water. Conversely, the (R)-enantiomer exhibits undesirable paint, rubber, and grease notes, with a significantly higher detection threshold of 12.62 mg/L. For procurement in the flavor and fragrance industry, substituting the pure (S)-isomer with the racemate introduces severe off-notes and dilutes the desired aromatic impact [1].

Evidence DimensionOlfactory detection threshold in pure water
Target Compound Data3.03 mg/L (mint/pungent notes)
Comparator Or Baseline(R)-(-)-2-Pentanol (12.62 mg/L, paint/grease notes)
Quantified Difference4.16-fold lower detection threshold for the (S)-isomer
ConditionsSensory evaluation in pure water using 3-AFC methodology

Critical for flavor and fragrance formulators who require precise aromatic profiles without the industrial off-notes introduced by the (R)-isomer.

Chiral Precursor for Anti-Alzheimer's API Manufacturing

Due to its 100% utilization rate of the chiral pool compared to the 50% limit of racemic mixtures, (S)-(+)-2-Pentanol is the optimal starting material for synthesizing beta-amyloid peptide release inhibitors. Procuring the enantiopure form eliminates the need for large-scale enzymatic kinetic resolution, streamlining the synthetic route and reducing overall API manufacturing costs [1].

Inert Chiral Solvent for Biocatalytic Cascades

Because (S)-(+)-2-Pentanol is virtually unreactive toward Candida antarctica lipase B (CALB) acylation, it serves as an excellent chiral solvent or non-participating auxiliary in complex enzymatic transesterifications. This orthogonality allows chemists to perform selective reactions on other substrates without risking parasitic consumption of the solvent medium [1].

High-Purity Aromatic Standard in Flavor Formulation

With a highly sensitive olfactory threshold of 3.03 mg/L and distinct minty notes, (S)-(+)-2-Pentanol is the required enantiomer for precise flavor and fragrance formulations. It is specifically selected over the racemate to prevent the introduction of the paint and grease off-notes characteristic of the (R)-isomer, ensuring high-fidelity sensory profiles in premium consumer products [2].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

26184-62-3

Wikipedia

(S)-2-pentanol

Dates

Last modified: 08-16-2023

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